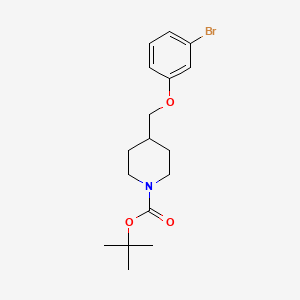

1-BOC-4-(3-bromophenoxymethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis

The piperidine skeleton is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net This heterocycle is a fundamental component in the design of a vast number of pharmaceuticals and natural alkaloids. nih.govlifechemicals.com Its significance stems from several key attributes. The non-planar, three-dimensional structure of the piperidine ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding interactions with protein targets that are often inaccessible to flat, aromatic systems. lifechemicals.com

Role of the N-Boc Protecting Group in Facile Chemical Transformations

In the synthesis of complex molecules containing one or more amine functionalities, the use of protecting groups is often essential to prevent unwanted side reactions. quora.com The N-tert-butoxycarbonyl (N-Boc) group is arguably the most common protecting group for amines in non-peptide synthesis. jk-sci.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jk-sci.comwikipedia.org

The utility of the N-Boc group lies in its unique stability profile. It converts the reactive amine into a carbamate (B1207046), which is resistant to many nucleophiles, basic hydrolysis, and catalytic hydrogenation conditions. total-synthesis.comnih.gov However, the Boc group is acid-labile, meaning it can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.org The deprotection mechanism proceeds through protonation of the carbamate, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation. jk-sci.comtotal-synthesis.com

This orthogonality—stability to one set of reaction conditions while being reactive to another—allows chemists to perform modifications on other parts of a molecule without affecting the protected amine. total-synthesis.com This selective reactivity is a cornerstone of multi-step organic synthesis, enabling the construction of intricate molecular architectures in a controlled and predictable manner.

Overview of Complex Organic Molecule Construction Featuring Piperidine Derivatives

N-Boc protected piperidine derivatives, such as 1-BOC-4-(3-bromophenoxymethyl)piperidine, are versatile building blocks for the construction of more complex molecular entities. lifechemicals.comresearchgate.net The synthesis of such larger molecules often relies on a modular approach where pre-functionalized rings are coupled together. The title compound is an excellent example of a reagent designed for this strategy. The N-Boc group provides temporary protection for the piperidine nitrogen, while the bromophenyl group serves as a reactive handle for carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, or Ullmann couplings.

For instance, N-Boc-4-piperidinone is a well-known starting material in the synthesis of the potent analgesic fentanyl, where the piperidine core is elaborated through reductive amination and subsequent acylation. dtic.mil Similarly, substituted N-Boc-piperidines are used as precursors for a variety of biologically active compounds, including kinesin spindle protein inhibitors and G-protein coupled receptor agonists. sigmaaldrich.com The synthesis of these target molecules often involves creating the piperidine ring first, for example by hydrogenating a corresponding pyridine (B92270) derivative, and then using cross-coupling reactions to build complexity. nih.gov Recent advancements have even demonstrated novel two-step methods combining biocatalytic oxidation with nickel-catalyzed cross-coupling to streamline the synthesis of complex piperidines, reducing the number of steps required and avoiding the need for expensive precious metal catalysts. news-medical.net

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWCHLAMFXUHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682184 | |

| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180847-24-9 | |

| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 Boc 4 3 Bromophenoxymethyl Piperidine

Precursor Synthesis and Derivatization

The assembly of 1-BOC-4-(3-bromophenoxymethyl)piperidine relies on the availability of two principal building blocks: a suitable piperidine (B6355638) derivative and a substituted phenol (B47542).

1-Boc-4-piperidone is a critical precursor for the synthesis of the target molecule. un.org It is a derivative of 4-piperidone (B1582916) where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. un.orgchemicalbook.com This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps.

There are several established methods for the synthesis of 1-Boc-4-piperidone:

From 4-Piperidone Hydrate (B1144303) Hydrochloride: One common method involves the reaction of 4-piperidone hydrate hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide, in a suitable solvent system like tetrahydrofuran (B95107) (THF) and water. chemicalbook.com This reaction proceeds to give 1-Boc-4-piperidone in a high yield. chemicalbook.com

Oxidation of 1-Boc-4-hydroxypiperidine: An alternative route involves the oxidation of 1-Boc-4-hydroxypiperidine. chemicalbook.com This can be achieved using various oxidizing agents. A notable method employs a (N-heterocyclic carbene)-Ni⁰ catalyst system in 2,4-dichlorotoluene (B165549) at room temperature, affording the desired product in excellent yield. chemicalbook.com

From 3-hydroxypyridine (B118123): A multi-step synthesis starting from 3-hydroxypyridine has also been reported. This involves the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by the protection of the piperidine nitrogen with a BOC group to yield 1-BOC-3-hydroxypiperidine. Subsequent Oppenauer oxidation of the alcohol furnishes 1-BOC-3-piperidone, a constitutional isomer of the target intermediate. google.com A similar strategy starting from 4-hydroxypyridine (B47283) would be expected to yield 1-Boc-4-piperidone.

The resulting 1-Boc-4-piperidone is a versatile intermediate that can be used in various reactions, including reductive amination to introduce different side chains. dtic.mil For the synthesis of this compound, the ketone functionality of 1-Boc-4-piperidone is typically reduced to the corresponding alcohol, 1-BOC-4-(hydroxymethyl)piperidine, which then participates in the etherification step.

The second key precursor is 3-bromophenol (B21344). This compound provides the brominated aromatic portion of the final molecule. Several synthetic routes to 3-bromophenol are well-documented:

From 3-Aminophenol (B1664112): A common laboratory-scale synthesis involves the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction. chemicalbook.com In this process, 3-aminophenol is treated with sodium nitrite (B80452) in the presence of a strong acid, like sulfuric acid, at low temperatures to form a diazonium salt. This intermediate is then treated with cuprous bromide to introduce the bromine atom, yielding 3-bromophenol. chemicalbook.com

From Benzene (B151609): A multi-step synthesis starting from benzene is also possible. This involves the nitration of benzene to nitrobenzene, followed by bromination to give 3-bromonitrobenzene. Subsequent reduction of the nitro group to an amine, diazotization, and hydrolysis of the diazonium salt yields 3-bromophenol. youtube.com

From 3-Bromophenyl methanesulfonate (B1217627): Another approach involves the treatment of 3-bromophenyl methanesulfonate with a strong base like lithium diisopropylamide (LDA) in THF at low temperatures. guidechem.com

From Methyl Aryl Ethers: Demethylation of the corresponding methyl aryl ether using reagents like 1-n-butyl-3-methylimidazolium bromide under microwave irradiation can also produce 3-bromophenol. guidechem.com

3-bromophenol is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com

While the direct synthesis routes typically employ pre-brominated phenols, an alternative strategy could involve the bromination of a phenoxymethylpiperidine precursor. This would entail first forming the ether linkage between 1-BOC-4-(hydroxymethyl)piperidine and phenol, followed by the selective bromination of the aromatic ring. However, this approach is less common due to potential challenges in controlling the regioselectivity of the bromination and the possibility of side reactions with the piperidine ring.

Direct Synthesis Routes to this compound

The most direct and widely employed method for the synthesis of this compound involves the formation of the ether bond between the two key precursors.

The formation of the ether linkage is a critical step in the synthesis. Two of the most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comchem-station.com In the context of synthesizing this compound, the reaction would typically involve the deprotonation of 3-bromophenol with a strong base, such as sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a suitable derivative of 1-BOC-4-(hydroxymethyl)piperidine where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a mesylate. Alternatively, the alcohol on the piperidine ring, 1-BOC-4-(hydroxymethyl)piperidine, can be deprotonated to form an alkoxide, which then reacts with a brominated aromatic compound. However, the former approach is generally more feasible. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to promote the Sₙ2 mechanism. chem-station.com

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and often high-yielding alternative for the formation of the ether linkage. organic-chemistry.orgnih.gov This reaction allows for the direct coupling of an alcohol with a pronucleophile, such as a phenol, under mild conditions. nih.gov In this case, 1-BOC-4-(hydroxymethyl)piperidine and 3-bromophenol are reacted in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds through the formation of a reactive phosphonium (B103445) intermediate from the alcohol, which is then displaced by the phenoxide generated in situ. organic-chemistry.org A significant advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 1-BOC-4-(hydroxymethyl)piperidine. organic-chemistry.org

The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the specific substrates, desired yield, and reaction conditions. The Mitsunobu reaction is often favored for its mild conditions and high efficiency, despite the need to remove byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. tcichemicals.com

The target molecule, this compound, is achiral. However, the synthesis of chiral derivatives of this compound, where the piperidine ring is substituted in a stereospecific manner, is an important consideration for the development of new chemical entities. For instance, if a chiral starting material such as (3S,4R)-1-BOC-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine were used, the subsequent etherification reaction would lead to a stereochemically defined product. chemicalbook.com

When employing the Mitsunobu reaction with a chiral secondary alcohol, the reaction typically proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.orgnih.gov This makes the Mitsunobu reaction a valuable tool for controlling the stereochemistry of the final product. nih.gov In cases where retention of stereochemistry is desired, a two-step process involving the conversion of the alcohol to a leaving group with retention of configuration, followed by a nucleophilic substitution, might be necessary.

For syntheses starting from prochiral ketones like 1-Boc-4-piperidone, the stereoselective reduction of the ketone to the corresponding alcohol can be a key step in introducing chirality. This can be achieved using various chiral reducing agents or catalysts. The resulting chiral alcohol can then be carried forward in the synthesis, allowing for the preparation of enantiomerically enriched or pure final products.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity. The key parameters for a Williamson ether synthesis that require optimization include the choice of base, solvent, temperature, and reaction time.

Base Selection: The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Cesium carbonate is often favored in similar reactions as it can lead to higher yields through the "cesium effect," which enhances the nucleophilicity of the phenoxide.

Solvent Choice: The solvent must be aprotic to avoid interfering with the nucleophile and should effectively dissolve the reactants. Common solvents include dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). DMF is often used for its high boiling point and ability to dissolve a wide range of reactants.

Temperature and Duration: The reaction is typically performed at temperatures ranging from room temperature to the reflux temperature of the solvent. Optimization involves finding the lowest temperature at which the reaction proceeds at a reasonable rate to minimize the formation of byproducts. The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal duration.

Below is a table summarizing potential reaction conditions for optimization.

Table 1: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Options | Rationale |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH | Affects phenoxide formation rate and nucleophilicity. |

| Solvent | DMF, ACN, THF | Influences reactant solubility and reaction temperature. |

| Temperature | 25°C to 100°C | Balances reaction rate against byproduct formation. |

| Leaving Group | -Br, -I, -OTs | The reactivity of the electrophile is critical for success. |

Advanced Synthetic Strategies for Piperidine Functionalization

The piperidine ring is a prevalent scaffold in many pharmaceuticals, making the development of advanced synthetic strategies for its functionalization an area of intense research. researchgate.net

Catalytic Approaches in Piperidine Ring Functionalization (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions are powerful tools for functionalizing piperidine rings with high selectivity. organic-chemistry.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional methods.

One prominent strategy is the Palladium-catalyzed C(sp³)–H arylation , which allows for the direct introduction of aryl groups onto the piperidine ring. acs.org This reaction often employs a directing group attached to the piperidine nitrogen to guide the palladium catalyst to a specific C-H bond. acs.orgnih.gov For instance, using an aminoquinoline auxiliary at the C(3) position can direct the selective arylation at the C(4) position. acs.org These reactions are notable for their tolerance of various functional groups and can be performed with low catalyst loading. acs.org

Another approach is the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, which can form the piperidine ring itself under mild, room-temperature conditions. organic-chemistry.org Furthermore, palladium catalysis is used in coupling reactions with functionalized piperidines, such as the use of 5-halogen dehydropiperidinones in cross-coupling reactions to introduce diverse substituents. cdnsciencepub.com

Table 2: Examples of Palladium-Catalyzed Piperidine Functionalization

| Reaction Type | Catalyst/Ligand | Key Feature | Reference |

|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ / Aminoquinoline DG | Regio- and stereoselective arylation of C-H bonds. | acs.org |

| Intramolecular Hydroamination | Pd(TFA)₂ / Tridentate Ligand | Forms piperidine ring from unactivated alkenes. | organic-chemistry.org |

| (4+2) Annulation | Pd(0) / Chiral Ligand | Enantioselective construction of tetrahydropyridines. | nih.gov |

Intramolecular Cyclization Reactions in Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. nih.gov These reactions involve a linear substrate containing a nitrogen source (like an amine) and a reactive site that participate in ring closure. nih.gov A wide variety of methods fall under this category, including radical-mediated cyclizations, electrophilic cyclizations, and reductive cyclizations. nih.gov

For example, radical cyclization of linear amino-aldehydes can be initiated by a cobalt(II) catalyst to produce piperidines in good yields. nih.gov Another method is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine ring. nih.gov Lithiation followed by intramolecular cyclization of N-Boc protected amines with a leaving group can also be used to form substituted piperidines. acs.org

Reductive Amination and Its Variants in Piperidine Synthesis

Reductive amination is a versatile and widely used method for forming C-N bonds and is central to many piperidine syntheses. researchgate.net The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com

This strategy can be applied intramolecularly to synthesize the piperidine ring from suitable amino-aldehyde or amino-ketone precursors. researchgate.net For instance, the reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, can produce stereochemically defined piperidines. nih.gov

In intermolecular applications, reductive amination is used to N-substitute a pre-formed piperidine ring. A convenient one-pot procedure uses a borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

Table 3: Reducing Agents Used in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|

| Borane-pyridine (BAP) | Piperidines, Aldehydes | Less toxic than NaCNBH₃, compatible with various functional groups. | tandfonline.comtandfonline.com |

| Sodium triacetoxyborohydride (B8407120) (STAB) | N-BOC-4-piperidinone, Aniline (B41778) | Mild reducing agent, often used for sensitive substrates. | dtic.mil |

| Catalytic Hydrogenation | Imines/Enamines | Classic method, can lead to high stereoselectivity. | youtube.com |

Chiral Auxiliaries and Enantioselective Synthesis for Piperidine Derivatives

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, enantioselective synthesis is of paramount importance. A common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Phenylglycinol-derived oxazolopiperidone lactams are highly versatile chiral auxiliaries. nih.govresearchgate.net They can be prepared by condensing a chiral amino alcohol with a δ-oxo acid derivative. These lactams then allow for the regio- and stereocontrolled introduction of substituents onto the piperidine framework. nih.gov

Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been successfully employed. cdnsciencepub.comresearchgate.net These auxiliaries leverage the defined stereochemistry of sugars to control facial selectivity in reactions like nucleophilic additions to N-functionalized aldimines, leading to the synthesis of enantiopure piperidine alkaloids. cdnsciencepub.comresearchgate.net The cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol is another method that stereoselectively yields chiral bicyclic lactams, which serve as precursors for enantiopure 2-arylpiperidines. rsc.org

Chemical Reactivity and Derivatization of 1 Boc 4 3 Bromophenoxymethyl Piperidine

Reactions Involving the Boc-Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen is crucial for modulating the reactivity of the amine. Its removal unveils a secondary amine that can participate in various nucleophilic reactions.

Deprotection Strategies for N-Boc Group

The removal of the N-Boc group is a common and essential step in the synthetic application of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This deprotection is typically achieved under acidic conditions. A standard method involves treating the compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.com This method is efficient and generally proceeds at room temperature. peptide.com Another common method for N-Boc deprotection is the use of hydrogen chloride (HCl) gas generated ex situ, which can provide the hydrochloride salt of the deprotected amine in high yield. rsc.org

Thermolytic deprotection offers an alternative, often milder, approach. Heating the N-Boc derivative in a suitable solvent, such as trifluoroethanol (TFE), can lead to the removal of the Boc group. acs.org The efficiency of this method can be influenced by the solvent and temperature, with higher temperatures generally leading to faster deprotection. acs.org

| Deprotection Method | Reagents | Typical Conditions | Notes |

| Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room temperature, short reaction times | A widely used and effective method. peptide.com |

| Acidolysis | Hydrogen Chloride (HCl) | Gaseous HCl in an organic solvent | Can directly yield the hydrochloride salt. rsc.org |

| Thermolysis | Heat in a suitable solvent | Temperatures ranging from 120°C to 200°C | Solvent choice (e.g., TFE, THF, toluene) is critical for efficiency. acs.org |

Reactions of the Deprotected Piperidine Nitrogen

Once the Boc group is removed to yield 4-(3-bromophenoxymethyl)piperidine, the secondary amine becomes available for a variety of subsequent reactions. A primary application is N-alkylation to introduce a range of substituents. This can be accomplished by reacting the deprotected piperidine with an alkyl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). google.com Reductive amination, involving the reaction of the amine with a carbonyl compound in the presence of a reducing agent, is another effective method for introducing alkyl groups. google.com

The deprotected piperidine nitrogen can also undergo acylation reactions with acyl chlorides or anhydrides to form amides. Furthermore, it can participate in the formation of ureas and sulfonamides by reacting with isocyanates and sulfonyl chlorides, respectively. These reactions are fundamental in the synthesis of diverse piperidine derivatives for various applications. rsc.org

Transformations of the Bromophenoxymethyl Moiety

The brominated phenyl ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org This method allows for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups at the 3-position of the phenoxy ring. The choice of ligand and reaction conditions can be optimized to achieve high yields and accommodate a broad range of functional groups. nih.govnih.gov

Heck Reaction: The Heck reaction facilitates the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. organic-chemistry.orgmisuratau.edu.ly This reaction is stereospecific and provides a direct method for vinylation of the aromatic ring. organic-chemistry.org The reaction conditions typically involve a palladium catalyst, a base, and often a phosphine ligand. nih.govuniurb.it

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is generally carried out in the presence of a base, such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org This reaction is instrumental in the synthesis of aryl-alkynes, which are versatile intermediates for further transformations. mdpi.com

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Palladium catalyst, phosphine ligand, base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Palladium catalyst, base, (optional) phosphine ligand | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) cocatalyst, base | C(sp²)-C(sp) |

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. However, for an unactivated ring as in this compound, forcing conditions such as high temperatures and strong nucleophiles would be required.

Modifications of the Ether Linkage

The ether linkage in this compound is generally stable. However, cleavage of the ether bond can be achieved under harsh conditions, for example, by using strong acids like hydrogen bromide or hydrogen iodide. This would result in the formation of 3-bromophenol (B21344) and a derivative of 4-(hydroxymethyl)piperidine. Such a transformation is typically not the primary synthetic route but can be a consideration under certain reaction conditions.

Reactions at the Piperidine C-4 Position

The substituent at the C-4 position, the 3-bromophenoxymethyl group, offers two primary avenues for chemical modification: transformation of the core functional groups and elaboration of the side-chain by leveraging the reactivity of the aryl bromide.

Functional group interconversions at the C-4 position would involve reactions that alter the ether linkage. A primary example of such a transformation is ether cleavage.

Ether Cleavage

The ether bond in this compound can be cleaved under strongly acidic conditions or by using specific Lewis acids. This reaction breaks the C-O bond of the ether, resulting in the formation of a hydroxyl group on the piperidine side-chain and the corresponding phenol (B47542).

Reaction with Strong Mineral Acids: Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can facilitate ether cleavage. The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This process would yield 1-BOC-4-(hydroxymethyl)piperidine and 3-bromophenol.

Reaction with Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers under milder conditions than mineral acids. The reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by intramolecular bromide transfer.

These interconversions are valuable for transforming the C-4 substituent from an ether to an alcohol, which can then undergo a different set of reactions, such as oxidation or esterification.

The presence of a bromine atom on the phenyl ring is the most significant feature for the elaboration of the side-chain. The aryl bromide moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is a prime site for numerous well-established cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures or for introducing alkyl or vinyl groups. The reaction is highly tolerant of various functional groups, making it suitable for complex molecules.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. This transformation is crucial for synthesizing aniline (B41778) derivatives from aryl halides.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting alkynyl-substituted compounds are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction provides a means to form a C-C bond between the aryl bromide and an alkene. This palladium-catalyzed process results in the formation of a substituted alkene, effectively vinylating the aromatic ring at the position of the bromine atom.

Cyanation: The bromo group can be displaced by a cyanide group to form the corresponding nitrile. This can be achieved using reagents like copper(I) cyanide (in the Rosenmund-von Braun reaction) or through palladium-catalyzed methods. The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocycles.

Below is an interactive table summarizing potential derivatization reactions of the aryl bromide in this compound based on established chemical principles. Note: The following data represents hypothetical examples based on typical reaction conditions and yields for analogous substrates, as specific experimental data for this exact compound is not widely available in published literature.

Interactive Data Table: Hypothetical Derivatization Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product | Hypothetical Yield |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | tert-Butyl 4-((3-biphenyl-oxy)methyl)piperidine-1-carboxylate | 85% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | tert-Butyl 4-((3-(morpholin-4-yl)phenoxy)methyl)piperidine-1-carboxylate | 78% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | tert-Butyl 4-((3-(phenylethynyl)phenoxy)methyl)piperidine-1-carboxylate | 82% |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | tert-Butyl 4-((3-((E)-2-phenylvinyl)phenoxy)methyl)piperidine-1-carboxylate | 75% |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | tert-Butyl 4-((3-cyanophenoxy)methyl)piperidine-1-carboxylate | 90% |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. While specific experimental data for 1-BOC-4-(3-bromophenoxymethyl)piperidine is not publicly available in the form of detailed research findings, a theoretical analysis of the expected ¹H NMR spectrum can be instructive.

The spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the BOC protecting group, the methylene (B1212753) bridge, and the bromophenoxy moiety. The protons on the piperidine ring would likely appear as a series of complex multiplets in the aliphatic region. The nine equivalent protons of the tert-butyl group of the BOC protecting group would give rise to a sharp singlet. The protons of the methylene bridge (-O-CH₂-) would likely appear as a doublet, coupled to the adjacent proton on the piperidine ring. The aromatic protons of the 3-bromophenyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum, with their chemical shifts influenced by the bromine and ether functionalities.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on general chemical shift values. Actual experimental data is required for definitive assignment.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.0 | m | 4H | Ar-H |

| ~4.1 | br d | 2H | Piperidine-CH₂-N |

| ~3.8 | d | 2H | O-CH₂-Piperidine |

| ~2.8 | br t | 2H | Piperidine-CH₂-N |

| ~2.0 | m | 1H | Piperidine-CH |

| ~1.8 | m | 2H | Piperidine-CH₂ |

| ~1.45 | s | 9H | C(CH₃)₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the BOC group would be expected to appear significantly downfield. The carbon atoms of the aromatic ring would resonate in the typical aromatic region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The carbons of the piperidine ring and the methylene bridge would be found in the aliphatic region of the spectrum. The three methyl carbons of the tert-butyl group would appear as a single, intense signal.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift values. Actual experimental data is required for definitive assignment.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~159 | Ar-C-O |

| ~155 | N-COO- |

| ~130 | Ar-C |

| ~123 | Ar-C-Br |

| ~122 | Ar-C |

| ~115 | Ar-C |

| ~80 | O-C(CH₃)₃ |

| ~72 | O-CH₂ |

| ~44 | Piperidine-CH₂-N |

| ~36 | Piperidine-CH |

| ~29 | Piperidine-CH₂ |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton-proton connectivities within the piperidine ring and between the methylene bridge and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For This compound (C₁₇H₂₄BrNO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like This compound . In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. This technique typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The resulting mass spectrum would show a prominent peak corresponding to the molecular ion plus a proton, allowing for the determination of the molecular weight. Further fragmentation of this parent ion (MS/MS) could provide valuable structural information by revealing characteristic bond cleavages within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

For a compound like this compound, a single-crystal X-ray diffraction study would be necessary. The process involves growing a high-quality single crystal of the material, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined.

A crystallographic study of this molecule would be expected to reveal:

The conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

The orientation of the substituents on the piperidine ring (axial vs. equatorial). It is anticipated that the bulky 3-bromophenoxymethyl group at the C4 position would preferentially occupy an equatorial position to reduce 1,3-diaxial interactions.

The precise bond lengths and angles of the entire molecule, including the C-Br, C-O, and C-N bonds, as well as the geometry of the BOC protecting group.

The packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or halogen bonds that might influence the solid-state conformation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Piperidine Conformation | Chair |

| C4-Substituent Position | Equatorial |

| C-Br Bond Length (Å) | ~1.90 |

Note: This table is illustrative and based on general principles for similar organic molecules, as specific experimental data for the title compound is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its various functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key vibrational modes expected for this compound would include:

C-H stretching: Aliphatic C-H stretches from the piperidine ring and the BOC group would appear around 2850-3000 cm⁻¹. Aromatic C-H stretches from the phenyl ring would be observed above 3000 cm⁻¹.

C=O stretching: A strong, sharp band corresponding to the carbonyl group of the BOC protector would be prominent, typically in the region of 1680-1700 cm⁻¹.

C-O stretching: Ether (Ar-O-CH₂) and carbamate (B1207046) (O-C=O) C-O stretching vibrations would be found in the fingerprint region, roughly between 1050-1300 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is typically weak and appears at lower frequencies, usually in the 500-650 cm⁻¹ range.

Aromatic C=C stretching: The benzene (B151609) ring would give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3100 (weak) | 3050-3100 (strong) |

| Aliphatic C-H | Stretching | 2850-2980 (medium-strong) | 2850-2980 (medium-strong) |

| C=O (BOC) | Stretching | 1680-1700 (strong) | 1680-1700 (weak) |

| Aromatic C=C | Stretching | 1450-1600 (medium) | 1450-1600 (strong) |

| C-O (Ether & Carbamate) | Stretching | 1050-1300 (strong) | 1050-1300 (weak) |

Note: This table is illustrative, as specific experimental data for the title compound is not available.

Computational Chemistry and Quantum Mechanical Calculations

In the absence of experimental data, or to complement it, computational chemistry provides invaluable insights into molecular properties. Quantum mechanical calculations can predict molecular structures, energies, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the equilibrium geometry and electronic structure of molecules. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), one could perform a geometry optimization for this compound.

Such calculations would yield:

The lowest energy conformation of the molecule in the gas phase.

Detailed geometric parameters (bond lengths, angles, dihedral angles).

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map, which can indicate regions of the molecule that are electron-rich or electron-poor and are likely to engage in intermolecular interactions.

The flexibility of the piperidine ring and the rotation around several single bonds (e.g., the C-O-C ether linkage) mean that this compound can exist in multiple conformations. A thorough conformational analysis is crucial for understanding its behavior.

This analysis is typically performed computationally by systematically rotating key dihedral angles and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. From the PES, one can identify the global minimum energy conformation as well as other low-energy local minima. The energy barriers between these conformers can also be calculated, providing information on the dynamics of conformational interchange. For this molecule, the analysis would likely confirm the chair as the most stable piperidine conformation and determine the most favorable rotational state of the phenoxymethyl (B101242) group.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Piperidine-Containing Scaffolds in Pharmaceutical Research

The piperidine (B6355638) nucleus is a foundational structural motif in a vast number of pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets. The compound 1-BOC-4-(3-bromophenoxymethyl)piperidine serves as a key building block for introducing this piperidine scaffold into larger, more complex molecules. Its synthesis can be achieved through methods like the Mitsunobu reaction, which couples an alcohol (N-Boc-4-hydroxymethylpiperidine) with a phenol (B47542) (3-bromophenol) to form the characteristic ether linkage. nih.govwikipedia.orgorganic-chemistry.org This accessibility makes it a valuable starting material for chemists.

Once incorporated, the BOC-protected nitrogen is shielded from unwanted side reactions, allowing for selective modification at other parts of the molecule. When desired, the BOC group can be cleanly removed under acidic conditions to reveal a secondary amine, which can then be used for further elaboration, such as amide bond formation or reductive amination, to complete the synthesis of the target drug candidate.

Precursor for Analogues of Bioactive Molecules

The functional groups present on this compound make it an adaptable precursor for creating analogues of various bioactive molecules.

A review of the scientific literature and precursor chemistry databases indicates that this compound is not a recognized precursor for the synthesis of fentanyl or its direct analogues. The synthesis of fentanyl relies on a specific 4-anilinopiperidine core structure. Key regulated precursors for fentanyl include compounds like tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) and N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl). wikipedia.orgun.org These precursors contain the essential nitrogen linkage at the 4-position of the piperidine ring that is acylated and N-alkylated to form fentanyl. The subject compound, with its phenoxymethyl (B101242) ether linkage at the 4-position, lacks this critical aniline (B41778) moiety and is therefore not suitable for established fentanyl synthesis routes.

Similarly, this compound is not utilized in the synthesis of Alogliptin or its derivatives. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor whose structure is characterized by a (R)-3-aminopiperidine moiety. Synthetic routes to Alogliptin and its analogues specifically require chiral 3-substituted piperidine building blocks to form the necessary connection to the pyrimidinedione core of the drug. The subject compound is a 4-substituted piperidine and thus does not fit the structural requirements for the synthesis of Alogliptin.

The primary documented utility of this compound is as a versatile intermediate for other high-value pharmaceutical precursors. Notably, it is marketed as a "Protein Degrader Building Block," indicating its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are advanced bifunctional molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's own protein disposal system. sigmaaldrich.comtcichemicals.com In this context, a molecule like this compound can function as part of the "linker" component that connects the protein-targeting ligand to the E3-ligase-binding ligand. sigmaaldrich.com The bromo-substituent provides a convenient site for palladium-catalyzed cross-coupling reactions, while the piperidine nitrogen (after deprotection) offers another point of attachment.

Furthermore, structurally similar compounds are used as intermediates in the synthesis of enzyme inhibitors. For example, a related intermediate, tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate, was synthesized as a precursor for inhibitors of MenA, an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov This highlights the utility of the phenoxymethyl-piperidine scaffold in generating precursors for novel therapeutic agents.

Utility in Medicinal Chemistry Lead Optimization and Drug Discovery Programs

In drug discovery, a lead compound is a starting point for optimization. This compound is an excellent tool for this process. Its defined structure allows medicinal chemists to systematically generate libraries of related compounds to perform structure-activity relationship (SAR) studies. nih.govnih.gov

Key features for lead optimization include:

The Aryl Bromide Handle : The bromine atom on the phenyl ring is a versatile functional group for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to easily introduce a diverse range of different chemical groups at this position to probe how changes in the molecule's structure affect its biological activity.

The Piperidine Scaffold : The piperidine ring itself can be a key pharmacophore that fits into the binding pocket of a biological target. Its conformation and substitution pattern can be crucial for activity.

The BOC Protecting Group : The presence of the BOC group facilitates controlled, multi-step syntheses, ensuring that the piperidine nitrogen reacts only when intended.

The compound's application as a building block for PROTACs places it at the forefront of modern drug discovery. calpaclab.comsigmaaldrich.com This strategy aims to tackle protein targets that have been considered "undruggable" by traditional inhibitor-based approaches, opening up new avenues for therapeutic intervention. sigmaaldrich.com

Applications in Material Science and Advanced Chemical Technologies

While the predominant applications of this compound are within pharmaceutical and life sciences research, related structures have been explored in other fields. For instance, the analogous compound 1-Boc-4-(3-carboxy-phenoxy)piperidine has been noted for its potential use in material science, where it can be incorporated into polymers to create novel materials with specific properties. chemimpex.com However, there is currently no specific documentation in the scientific literature detailing the application of this compound itself in material science or other advanced chemical technologies. Its utility appears to be highly concentrated in the biomedical and drug discovery sectors.

Table 2: Mentioned Piperidine Intermediates and Their Applications

| Compound Name | Key Structural Feature | Primary Application | Source |

|---|---|---|---|

| This compound | 4-Phenoxymethyl Linkage, Aryl Bromide | PROTAC Linker Synthesis, General Pharmaceutical Building Block | calpaclab.com |

| 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) | 4-Anilino Group | Precursor for Fentanyl Synthesis | wikipedia.orgun.org |

| (R)-3-Aminopiperidine | 3-Amino Group (R-chirality) | Precursor for Alogliptin Synthesis | |

| N-Boc-4-hydroxymethylpiperidine | 4-Hydroxymethyl Group | Precursor for Ether Synthesis (e.g., via Mitsunobu reaction) | nih.gov |

| 1-Boc-4-(3-carboxy-phenoxy)piperidine | 4-Phenoxy Linkage, Carboxylic Acid | Intermediate for Pharmaceuticals, Potential in Material Science | chemimpex.com |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for producing 1-BOC-4-(3-bromophenoxymethyl)piperidine and its analogs is critical for ensuring its accessibility and environmental sustainability. Future efforts are expected to move beyond traditional batch syntheses toward greener and more efficient processes.

Key research areas include:

Green Chemistry Principles: Future syntheses will likely incorporate principles of green chemistry, such as using biomass-derived starting materials or employing ecocatalysts. researchgate.netnih.gov Research into catalysts derived from abundant metals, like manganese found in water lettuce, for key reaction steps could offer a sustainable alternative to precious metal catalysts. researchgate.net The goal is to develop integrated, one-pot reaction processes that combine multiple steps, thereby reducing waste, energy consumption, and the need for intermediate purification. nih.gov

Catalyst Optimization: While palladium-catalyzed reactions are effective for forming key bonds in related structures, future work will focus on developing catalysts that operate under milder conditions, require lower catalyst loadings, and are recyclable. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and higher yields. Adapting the synthesis of this compound to a flow chemistry setup would represent a significant leap in manufacturing efficiency.

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups of this compound provide a rich platform for exploring a variety of catalytic transformations. The aryl bromide is a key handle for numerous cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling: Expanding the library of derivatives through well-established reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) couplings at the aryl bromide site.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to perform novel transformations under mild conditions, potentially enabling reactions that are challenging with traditional thermal methods.

C-H Activation: Direct functionalization of the C-H bonds on the piperidine (B6355638) ring or the aromatic system offers a highly atom-economical route to new derivatives, bypassing the need for pre-functionalized starting materials.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Reagent/Catalyst System | Functional Group Targeted | Potential Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl Bromide | Installation of new aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Aryl Bromide | Formation of substituted aniline (B41778) derivatives |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Aryl Bromide | Introduction of alkynyl moieties |

| Heck Coupling | Alkene / Pd catalyst | Aryl Bromide | Formation of substituted styrenyl derivatives |

| C-H Activation | Transition metal catalyst (e.g., Rh, Ru) | Piperidine or Aryl C-H bonds | Direct attachment of new functional groups |

Application in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small molecules from a common scaffold, which is ideal for building libraries for high-throughput screening in drug discovery. researchgate.netacs.org The structure of this compound is exceptionally well-suited for DOS strategies due to its multiple, orthogonally reactive sites.

A potential DOS strategy could involve:

Core Scaffold Modification: Using the aryl bromide for a primary diversification step via cross-coupling reactions.

Deprotection and Functionalization: Removal of the BOC protecting group to reveal the secondary amine of the piperidine ring. This amine can then be functionalized through acylation, alkylation, or reductive amination.

Stereochemical Diversity: When applicable, employing stereoselective methods to generate all possible stereoisomers of more complex derivatives, a key goal in modern DOS programs. acs.org

This modular approach allows for the rapid generation of a large library of unique compounds from a single, versatile starting material. acs.orgresearchgate.net

Table 2: DOS Strategy Using the Target Compound as a Scaffold

| Diversification Point | Reaction Class | Example Building Blocks |

|---|---|---|

| Aryl Bromide | Cross-Coupling | Boronic acids, amines, alkynes, alkenes |

| Piperidine Nitrogen (post-deprotection) | Acylation, Alkylation | Acid chlorides, sulfonyl chlorides, alkyl halides |

| Ether Linkage | Cleavage & Re-formation | Phenols with varied substitution patterns |

Computational Design of Derivatives and Reaction Pathways

Computational chemistry is an indispensable tool for modern chemical research, enabling the rational design of new molecules and the optimization of reaction conditions.

Future research directions will heavily leverage computational approaches:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of derivatives. ijnrd.org These models can identify key molecular descriptors that correlate with potency, helping to prioritize which derivatives to synthesize. ijnrd.org

Molecular Docking and Dynamics: Using molecular docking to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. ijnrd.org Subsequent molecular dynamics simulations can validate the stability of these binding poses and provide insight into the interactions at an atomic level. ijnrd.org

Reaction Pathway Modeling: Employing Density Functional Theory (DFT) studies to model the mechanisms of potential synthetic transformations. This can help in understanding reaction barriers, identifying key intermediates, and rationally selecting catalysts and conditions to improve reaction efficiency and selectivity.

Table 3: Application of Computational Tools in Future Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| QSAR | Derivative Design | Predict biological activity and prioritize synthetic targets. ijnrd.org |

| Molecular Docking | Drug Discovery | Identify potential protein targets and predict binding modes. ijnrd.org |

| Molecular Dynamics (MD) | Drug Discovery | Assess the stability of ligand-protein complexes. ijnrd.org |

| Density Functional Theory (DFT) | Synthesis Optimization | Elucidate reaction mechanisms and optimize conditions. |

Investigation into Complex Supramolecular Assemblies Featuring Piperidine Cores

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The structural features of this compound make it an intriguing candidate as a building block for such assemblies.

Emerging research avenues include:

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, a directional and tunable non-covalent interaction. acs.orgacs.org This can be exploited to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures by pairing it with halogen bond acceptors like pyridyl groups or carbonyls. rsc.orgnih.gov The strength and directionality of halogen bonds offer a unique tool for crystal engineering. nih.gov

Metal-Organic Frameworks (MOFs): While the parent compound is not a typical MOF linker, it can be readily converted into one. For instance, catalytic conversion of the bromide to a carboxylic acid or a pyridyl group would create a bifunctional linker with a piperidine core. Such linkers can be used to construct MOFs, which are porous materials with applications in gas storage, separation, and catalysis. nih.govswitt.chrsc.org The piperidine unit can introduce flexibility and specific stereochemistry into the framework. switt.ch

Host-Guest Chemistry: The piperidine ring, once deprotected, can be protonated to interact with anionic macrocyclic hosts like cucurbiturils or cyclodextrins, forming stable host-guest complexes in solution and the solid state. researchgate.net These assemblies could find applications in drug delivery or sensing.

This exploration into supramolecular chemistry would elevate this compound from a simple synthetic intermediate to a sophisticated component for the bottom-up construction of functional materials.

Q & A

Q. How can researchers validate the compound’s role as a precursor in complex molecule synthesis (e.g., kinase inhibitors)?

- Methodological Answer :

- Deprotection Studies : Treat with TFA/DCM (1:1) to remove BOC, then couple with pharmacophores (e.g., heterocycles) via amide bonds .

- Biological Screening : Test intermediate libraries in kinase inhibition assays, correlating structural modifications (e.g., bromine position) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.